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Cat. No.: B607216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DSP-2230, also known as ANP-230, is a selective, orally active small-molecule inhibitor of the

voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key

mediators in pain signaling pathways, and their targeted inhibition represents a promising

strategy for the development of novel analgesics. Initially developed by Dainippon Sumitomo

Pharma for neuropathic pain, the compound is now under the stewardship of AlphaNavi

Pharma for the treatment of infantile episodic limb pain syndrome, a rare genetic disorder. This

document provides a comprehensive overview of the safety and tolerability profile of DSP-
2230, based on available data from preclinical and Phase 1 clinical studies.

Mechanism of Action
DSP-2230 exerts its pharmacological effect by blocking the flow of sodium ions through the

Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral

sensory neurons. By inhibiting these channels, DSP-2230 reduces neuronal hyperexcitability

and the propagation of pain signals. Its high selectivity for these peripheral sodium channel

subtypes is anticipated to minimize the central nervous system (CNS) and cardiovascular side

effects associated with less selective sodium channel blockers.
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Figure 1: Mechanism of action of DSP-2230.

Preclinical Safety and Tolerability
Preclinical studies in animal models have demonstrated that DSP-2230 has a favorable safety

margin. These studies have indicated a low potential for CNS and cardiovascular side effects,
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which is attributed to its high selectivity for peripheral Nav channel subtypes and a low rate of

penetration across the blood-brain barrier.

Clinical Safety and Tolerability in Healthy Volunteers
DSP-2230 has been evaluated in several Phase 1 clinical trials involving approximately 200

healthy adult volunteers in the United States, United Kingdom, and Japan. These studies

assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses

of the compound.

Summary of Safety Findings
Across the completed Phase 1 trials, DSP-2230 was reported to have a tolerable safety profile.

An interview with the CEO of AlphaNavi Pharma confirmed that these studies revealed no

significant cardiac or central nervous system side effects.

Quantitative Safety Data
Detailed quantitative data from the Phase 1 studies in healthy volunteers, including specific

incidences of adverse events and summaries of vital signs, electrocardiogram (ECG), and

clinical chemistry parameters, are not publicly available in published literature or clinical trial

registries. The tables below are structured to accommodate such data once it becomes

available.

Table 1: Summary of Adverse Events in Healthy Volunteers
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Dose Group
Number of
Subjects

Incidence of
Adverse
Events (%)

Most Common
Adverse
Events

Serious
Adverse
Events

Placebo
Data not

available

Data not

available

Data not

available

Data not

available

DSP-2230 (SAD)
Data not

available

Data not

available

Data not

available

Data not

available

DSP-2230

(MAD)

Data not

available

Data not

available

Data not

available

Data not

available

SAD: Single

Ascending Dose;

MAD: Multiple

Ascending Dose

Table 2: Summary of Vital Signs and ECG Parameters in Healthy Volunteers
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Parameter Placebo
DSP-2230 (Low
Dose)

DSP-2230 (High
Dose)

Vital Signs

Change from Baseline

in Systolic Blood

Pressure (mmHg)

Data not available Data not available Data not available

Change from Baseline

in Diastolic Blood

Pressure (mmHg)

Data not available Data not available Data not available

Change from Baseline

in Heart Rate (bpm)
Data not available Data not available Data not available

ECG Parameters

Change from Baseline

in QTcF (ms)
Data not available Data not available Data not available

Change from Baseline

in PR Interval (ms)
Data not available Data not available Data not available

Change from Baseline

in QRS Duration (ms)
Data not available Data not available Data not available

Table 3: Summary of Clinical Laboratory Findings in Healthy Volunteers
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Laboratory Test Placebo
DSP-2230 (Low
Dose)

DSP-2230 (High
Dose)

Alanine

Aminotransferase

(ALT) - Mean Change

from Baseline (U/L)

Data not available Data not available Data not available

Aspartate

Aminotransferase

(AST) - Mean Change

from Baseline (U/L)

Data not available Data not available Data not available

Total Bilirubin - Mean

Change from Baseline

(mg/dL)

Data not available Data not available Data not available

Creatinine - Mean

Change from Baseline

(mg/dL)

Data not available Data not available Data not available

Experimental Protocols
The following are detailed methodologies for the key Phase 1 safety and tolerability studies

conducted in healthy volunteers.

Study 1: Single and Multiple Ascending Dose Study
(Based on ISRCTN07951717)

Study Title: A Phase 1, three-part study, in healthy subjects to assess the safety, tolerability

and pharmacokinetics of single and multiple doses of DSP-2230, and the effect of the

administration of DSP-2230 in the fed and fasted states on the PK of DSP-2230.

Study Design:

Part 1 (Single Ascending Dose - SAD): Randomized, double-blind, placebo-controlled,

sequential group design.
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Part 2 (Food Effect): Randomized, open-label, two-way crossover design.

Part 3 (Multiple Ascending Dose - MAD): Randomized, double-blind, placebo-controlled,

sequential group design.

Participant Population: Healthy male and female volunteers.

Methodology:

Screening: Participants underwent a comprehensive medical screening.

Dosing:

Part 1: Single oral doses of DSP-2230 or placebo were administered in a fasted state,

with doses escalating in subsequent cohorts.

Part 2: A single oral dose of DSP-2230 was administered on two separate occasions,

once in a fasted state and once after a high-fat meal.

Part 3: Multiple oral doses of DSP-2230 or placebo were administered over a specified

period, with total daily doses escalating in subsequent cohorts.

Safety and Tolerability Assessments:

Continuous monitoring for adverse events (AEs).

Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, and

temperature).

Serial 12-lead electrocardiograms (ECGs).

Collection of blood and urine samples for standard clinical chemistry, hematology, and

urinalysis at predetermined time points.

Pharmacokinetic Assessments: Serial blood and urine samples were collected to

determine the pharmacokinetic profile of DSP-2230 and its metabolites.
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Figure 2: Workflow for the SAD/MAD/Food Effect Study.

Study 2: Renal Function Study (Based on
ISRCTN02543559)

Study Title: A phase 1 study to investigate the effect of single and repeated doses of DSP-
2230/placebo on renal function in healthy subjects.

Study Design: Single-center, double-blind, randomized, placebo-controlled study.

Participant Population: Healthy male volunteers.

Methodology:

Screening: Participants underwent a thorough medical evaluation, including baseline renal

function tests.
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Dosing: Participants were randomized to receive either DSP-2230 or placebo. The study

involved a single-dose period followed by a multiple-dose period.

Renal Function Assessment:

Glomerular filtration rate (GFR) was measured at baseline, after a single dose, and after

the multiple-dosing period using the iohexol plasma clearance method.

Renal plasma flow was assessed.

Tubular secretion of creatinine was measured.

Safety and Tolerability Assessments: Standard safety monitoring, including adverse

events, vital signs, ECGs, and clinical laboratory tests, was conducted throughout the

study.

Current Development Status
The development of DSP-2230 (now ANP-230) for neuropathic pain was discontinued by

Dainippon Sumitomo Pharma. The rights were subsequently licensed to AlphaNavi Pharma,

which is now developing the compound for infantile episodic limb pain syndrome, a rare

disease characterized by mutations in the SCN11A gene, which encodes the Nav1.9 channel.

A Phase 1/2 clinical trial (jRCT2061200046) in patients with this condition has been initiated to

evaluate the safety, efficacy, and pharmacokinetics of ANP-230.

Conclusion
Based on the available information from completed Phase 1 clinical trials in healthy volunteers,

DSP-2230 (ANP-230) has demonstrated a favorable safety and tolerability profile. The

compound's high selectivity for peripheral sodium channels appears to translate into a lack of

significant CNS and cardiovascular side effects. While detailed quantitative safety data is not

publicly accessible, the qualitative findings support the continued clinical development of ANP-

230 for pain indications. Further safety and efficacy data will be forthcoming from the ongoing

Phase 1/2 study in patients with infantile episodic limb pain syndrome.

To cite this document: BenchChem. [Safety and Tolerability of DSP-2230 (ANP-230):
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607216#safety-and-tolerability-studies-of-dsp-2230]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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